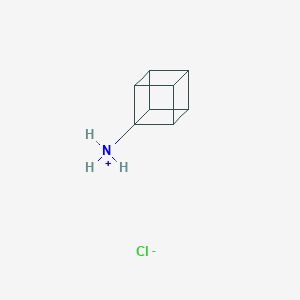

Cuban-1-ylazanium;chloride

Description

Cuban-1-ylazanium; chloride is a quaternary ammonium salt featuring a cubane (cube-shaped) hydrocarbon framework with an ammonium group (-NH₃⁺) at one vertex and a chloride counterion. These compounds are often utilized in pharmacological research, synthetic chemistry, and as reference standards due to their stability and ionic character .

Properties

IUPAC Name |

cuban-1-ylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c9-8-5-2-1-3(5)7(8)4(1)6(2)8;/h1-7H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJHZWJVQXKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Cuban-1-ylazanium; chloride : Hypothesized to combine a rigid cubane backbone with a charged ammonium group, enabling unique steric and electronic properties.

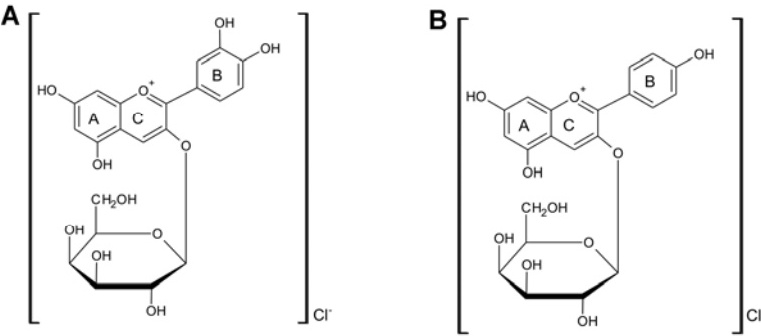

- Anthocyanin Chlorides (e.g., callistephin chloride, ideain chloride): Feature flavylium cation cores (aromatic oxygen-containing heterocycles) bonded to sugar moieties, with chloride as the counterion . For example, cyanidin-3-O-glucoside chloride (Kuromanin-chloride) includes a cyanidin aglycone linked to a glucose unit .

- Industrial Chlorides (e.g., cupric chloride): Inorganic salts like CuCl₂ are used in metallurgical processes, such as gold recovery via chloride leaching .

Physical and Chemical Properties

- Cuban-1-ylazanium; chloride : Expected to exhibit high solubility in polar solvents due to its ionic nature. Stability may depend on the cubane framework’s rigidity.

- Anthocyanin Chlorides: Typically yellow powders (e.g., Kuromanin-chloride) with moderate solubility in water and methanol. Their stability is pH-dependent, degrading under alkaline conditions .

- Cupric Chloride : Blue-green crystalline solid, highly soluble in water, and corrosive in acidic environments .

Stability and Challenges

- Cuban-1-ylazanium; chloride : Steric strain in the cubane structure may lead to thermal instability, requiring low-temperature storage.

- Anthocyanin Chlorides : Sensitive to light and heat, necessitating dark, cool storage conditions .

- Industrial Chlorides : High corrosivity demands specialized equipment (e.g., titanium reactors) for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.